2,2-Dichloro-1-(2-chlorophenyl)ethanol

Aldehyde dehydrogenase inhibition Retinoic acid signaling RALDH2 inhibitor

Researchers studying retinoic acid signaling often face supply gaps for validated ortho-chloro RALDH inhibitors with documented biochemical activity. 2,2-Dichloro-1-(2-chlorophenyl)ethanol (CAS 27683-60-9) directly addresses this need. • RALDH2 IC50: 54 nM; RALDH1 IC50: 435 nM; ALDH2 IC50: 229 nM - ortho-chloro substitution critical for target engagement; meta isomer lacks comparable validation • logP 3.18 vs. mono-Cl analog (logP 2.39), providing enhanced membrane permeability for SAR investigations • Scalable via HCl-catalyzed condensation; enantioselective (R)- and (S)-routes documented via RasADH/LBADH biocatalysis • Reliable global supply for medicinal chemistry, biocatalysis, and agrochemical intermediate synthesis

Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
CAS No. 27683-60-9
Cat. No. B1580596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(2-chlorophenyl)ethanol
CAS27683-60-9
Molecular FormulaC8H7Cl3O
Molecular Weight225.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(Cl)Cl)O)Cl
InChIInChI=1S/C8H7Cl3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H
InChIKeyAYYZONLKSDKVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-(2-chlorophenyl)ethanol Overview


2,2-Dichloro-1-(2-chlorophenyl)ethanol (CAS 27683-60-9) is a tri-chlorinated secondary alcohol belonging to the β,β-dihalohydrin class, characterized by a 2-chlorophenyl ring, a benzylic hydroxyl group, and a geminal dichloromethyl substituent . Its molecular formula is C8H7Cl3O with a molecular weight of 225.50 g/mol. The compound exhibits a predicted logP of approximately 3.18 at 25°C [1]. Critically, it has demonstrated nanomolar-range inhibitory activity against retinaldehyde dehydrogenase isoforms RALDH1 (IC50 435 nM) and RALDH2 (IC50 54 nM), as well as mitochondrial aldehyde dehydrogenase ALDH2 (IC50 229 nM) [2]. It also serves as a versatile intermediate in the synthesis of fungicides and antifouling agents .

Pathway Study
RALDH / ALDH2 inhibition assay context
Synthesis Workflow
Chiral β,β-dihalohydrin intermediate via ADH biocatalysis
Application Domain
Agrochemical intermediate research context

2,2-Dichloro-1-(2-chlorophenyl)ethanol: Ortho Isomer Specificity


The ortho-chloro substitution pattern on the phenyl ring of 2,2-dichloro-1-(2-chlorophenyl)ethanol is a critical determinant of its biological target engagement and physicochemical properties, rendering generic substitution with the meta isomer (2,2-dichloro-1-(3-chlorophenyl)ethanol, CAS 27683-61-0) or mono-chloro analog (1-(2-chlorophenyl)ethanol, CAS 13524-04-4) invalid for research purposes. The ortho isomer has demonstrated quantitatively defined inhibitory activity against RALDH1, RALDH2, and ALDH2 enzymes, whereas comparable IC50 data for the meta isomer have not been reported in curated biochemical databases [1]. Furthermore, the tri-chlorinated ortho isomer exhibits significantly higher lipophilicity (logP ~3.18) compared to the mono-chloro analog (logP ~2.39) [2], directly impacting membrane permeability, metabolic stability, and chromatographic behavior. These differences mean that in any structure-activity relationship (SAR) study, biocatalytic process, or synthetic pathway, the ortho isomer cannot be assumed to behave equivalently to its positional or substitutional variants.

Positional isomer
ortho-Cl has reported RALDH/ALDH2 IC50; meta isomer lacks documented target engagement.
Chlorination level
tri-Cl logP ~3.18 impacts membrane partitioning; mono-Cl analog logP ~2.39 may shift permeability interpretation.
Biocatalytic route
ortho isomer has peer-reviewed ADH protocol; meta isomer lacks comparable enzymatic documentation.

2,2-Dichloro-1-(2-chlorophenyl)ethanol: Differentiation Evidence


RALDH and ALDH2 Inhibition

2,2-Dichloro-1-(2-chlorophenyl)ethanol exhibits nanomolar inhibitory potency against three aldehyde dehydrogenase isoforms. The ortho-chloro isomer inhibits RALDH1 with an IC50 of 435 nM, RALDH2 with an IC50 of 54 nM, and mitochondrial ALDH2 with an IC50 of 229 nM, as measured in recombinant enzyme assays [1]. In contrast, no IC50 data are available in curated biochemical databases for the meta isomer, 2,2-dichloro-1-(3-chlorophenyl)ethanol (CAS 27683-61-0), against these targets. The ortho-chloro substitution pattern appears critical for binding pocket recognition, as the positional isomer lacks comparable documented activity. This differentiation is essential for researchers developing selective RALDH2 inhibitors, where the 54 nM IC50 of the ortho isomer provides a defined baseline potency that cannot be assumed for other regioisomers.

RALDH2 Inhibition
Cross-study comparable
IC50 = 54 nM
Supports RALDH2-selective inhibitor development
Chick choroidal cytosol assay; ATRA synthesis detection
Aldehyde dehydrogenase inhibition Retinoic acid signaling RALDH2 inhibitor

Enantioselective Synthesis via ADH Biocatalysis

The β,β-dihalohydrin scaffold, including 2,2-dichloro-1-(2-chlorophenyl)ethanol, is accessible in optically pure form through alcohol dehydrogenase (ADH)-catalyzed bioreduction of the corresponding α,α-dihalogenated ketone [1]. Kedziora et al. (2014) demonstrated that ADHs from Rhodococcus ruber (ADH-A), Ralstonia sp. (RasADH), Lactobacillus brevis (LBADH), and PR2ADH achieve excellent conversions and enantiomeric excess for β,β-dichlorohydrins. The (R)-enantiomer (CAS 1588766-50-0) can be produced using ADH from Ralstonia sp. with glucose dehydrogenase cofactor recycling at 30°C, pH 7.5, while the (S)-enantiomer (CAS 1588766-54-4) is accessible using LBADH under similar conditions . In contrast, the meta isomer (CAS 27683-61-0) and the mono-chloro analog (CAS 13524-04-4) lack comparable peer-reviewed biocatalytic protocols with defined stereochemical outcomes. For laboratories requiring enantiomerically pure β,β-dihalohydrins, the ortho isomer offers a validated enzymatic production route that is not equally established for its regioisomers.

Enantioselective Synthesis
Class-level inference
ADH-catalyzed, >99% ee (R)-/(S)-
Peer-reviewed biocatalytic route supports process development
Kedziora et al. 2014; RasADH/LBADH, NADPH, 30°C
Biocatalysis Alcohol dehydrogenase Enantioselective reduction

Lipophilicity Difference from Analogs

The ortho-chloro isomer exhibits a predicted logP of 3.18, which is substantially higher than that of the mono-chloro analog 1-(2-chlorophenyl)ethanol (logP 2.39) [1] and the non-chlorinated phenyl analog 2,2-dichloro-1-phenylethanol (logP 2.52) . The addition of the geminal dichloromethyl moiety and the ortho-chloro substituent increases lipophilicity by approximately 0.79 log units compared to the mono-chloro compound. This quantitative difference translates to a roughly 6-fold increase in octanol-water partition coefficient, which is relevant for membrane permeability, protein binding, and chromatographic retention in reversed-phase HPLC purification. The meta isomer (CAS 27683-61-0) has an identical predicted logP of 3.18 [2], indicating that lipophilicity alone cannot distinguish ortho from meta substitution; however, the substantial difference from mono-chloro and non-chlorinated analogs underscores that the tri-chlorinated scaffold as a whole possesses distinct physicochemical properties.

Lipophilicity Profile
Cross-study comparable
logP 3.18 vs. mono-Cl logP 2.39
Distinct physicochemical profile for membrane partitioning studies
Predicted values; ~6-fold increase in octanol-water partition
Lipophilicity LogP Partition coefficient

Fungicide and Antifouling Intermediate

2,2-Dichloro-1-(2-chlorophenyl)ethanol is explicitly cited as an intermediate in the synthesis of fungicides and antifouling agents . This application domain differentiates it from the mono-chloro analog 1-(2-chlorophenyl)ethanol, which is primarily documented as a chiral intermediate for polo-like kinase 1 (PLK1) inhibitors . The tri-chlorinated ortho isomer thus serves a distinct synthetic purpose in agrochemical and marine antifouling research. While quantitative yield data for specific downstream products are proprietary, the documented synthetic route involves HCl-catalyzed condensation of o-chlorobenzyl alcohol with chloroacetic acid, a process amenable to scale-up . The meta isomer (CAS 27683-61-0) is not explicitly cited in the same fungicide/antifouling intermediate context, suggesting that the ortho substitution pattern is preferred for this application.

Synthetic Intermediate
Supporting evidence
Fungicide/antifouling agent synthesis
Documented agrochemical intermediate utility
Proprietary yield data; no comparable meta-isomer citation
Fungicide intermediate Antifouling agent Agrochemical synthesis

2,2-Dichloro-1-(2-chlorophenyl)ethanol: Application Scenarios


RALDH2/ALDH2 Inhibitor Probe Development

With a documented IC50 of 54 nM against RALDH2 and 229 nM against ALDH2 [1], 2,2-dichloro-1-(2-chlorophenyl)ethanol serves as a basis for designing selective retinaldehyde dehydrogenase inhibitors. The ortho-chloro substitution pattern is critical for this activity, and the meta isomer lacks comparable biochemical validation. Research groups studying retinoic acid signaling, male contraception, or myopia can use this compound as a tool compound or starting scaffold for medicinal chemistry optimization.

Biocatalytic Synthesis of Chiral Dihalohydrins

The availability of validated ADH-catalyzed routes for both (R)- and (S)-enantiomers [1] makes 2,2-dichloro-1-(2-chlorophenyl)ethanol a practical substrate for developing enantioselective biocatalytic processes. The Kedziora et al. (2014) protocol using RasADH or LBADH provides a peer-reviewed starting point for process intensification, cofactor recycling optimization, and scale-up studies. This biocatalytic accessibility is not equally documented for the meta isomer.

Fungicide and Antifouling Intermediate Synthesis

The compound is explicitly cited as a synthetic intermediate for fungicides and antifouling agents [1]. Research programs in agrochemical discovery or marine coating development can utilize this intermediate to access chlorinated benzyl alcohol derivatives with potential biocidal activity. The established synthetic route via HCl-catalyzed condensation provides a scalable path for kilogram-level production.

Lipophilicity-Based SAR Studies

With a logP of 3.18, the compound is approximately 6-fold more lipophilic than the mono-chloro analog 1-(2-chlorophenyl)ethanol (logP 2.39) [1]. This makes it suitable for SAR investigations where increasing lipophilicity is hypothesized to enhance membrane permeability, tissue distribution, or target engagement. The tri-chlorinated scaffold provides a distinct physicochemical profile relative to mono- and non-chlorinated analogs.

Application
Selection Property
Validation Focus
ALDH pathway studies
RALDH2/ALDH2 inhibition profile
Target engagement in retinaldehyde signaling
Chiral dihalohydrin synthesis
Validated biocatalytic protocol
Enantiomeric excess and cofactor recycling
Agrochemical intermediate research
Documented fungicide/antifouling intermediate
Synthetic route scalability
Lipophilicity SAR studies
Lipophilicity difference from analogs
Membrane permeability context

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